3-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
説明
3-(4-Methoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with two 4-methoxyphenyl groups, one directly attached to the oxadiazole ring and the other via a pyrazole moiety.
特性
IUPAC Name |
3-(4-methoxyphenyl)-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-24-14-7-3-12(4-8-14)16-11-17(22-21-16)19-20-18(23-26-19)13-5-9-15(25-2)10-6-13/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSLBTFCUFTXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with 4-methoxybenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using phosphoryl chloride (POCl3) to yield the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Nitrated or halogenated derivatives.
科学的研究の応用
Pharmacological Applications
Research indicates that compounds containing oxadiazole moieties exhibit a range of pharmacological activities:
-
Anticancer Activity :
- Studies have demonstrated that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 3-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole have shown significant cytotoxic effects against glioblastoma cells in vitro .
- Antidiabetic Properties :
- Antimicrobial Effects :
- Anti-inflammatory and Analgesic Activities :
Case Studies
Several studies highlight the efficacy of oxadiazole derivatives in clinical settings:
- Study on Anticancer Activity : A recent study screened various oxadiazole derivatives for their ability to induce apoptosis in cancer cells. Compounds similar to 3-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole showed promising results in reducing cell viability by inducing DNA damage in glioblastoma cells .
- Research on Antidiabetic Effects : Another investigation utilized a diabetic model to assess the glucose-lowering effects of synthesized oxadiazoles. Results indicated a significant decrease in blood glucose levels among treated groups compared to controls, highlighting their potential as antidiabetic agents .
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
類似化合物との比較
Substituent Effects: Methoxy vs. Halogenated Groups
a. 3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole (Compound 17)
- Structure : Lacks the pyrazole moiety, with a simple phenyl group at position 3.
- Synthesis : Prepared via microreactor methods with 40% yield .
- The methoxy group enhances lipophilicity compared to halogenated analogs.
b. 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
- Structure : Replaces one methoxyphenyl group with a bromophenyl group.
- Properties : Bromine's electron-withdrawing effect increases reactivity and may alter binding kinetics. Safety data indicate toxicity (harmful by inhalation, skin contact) .
- Applications : Brominated derivatives are often explored in medicinal chemistry for enhanced target affinity.
c. 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Structure : Features a trifluoromethylphenyl group (electron-withdrawing) and cyclopropyl-substituted pyrazole.
- Properties: The trifluoromethyl group increases metabolic stability and hydrophobicity compared to methoxy.
Heterocyclic Variations: Pyrazole vs. Other Moieties
a. (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (3aa)
- Structure : Incorporates a piperidine ring instead of pyrazole.
- Synthesis : Achieved via Cs₂CO₃-catalyzed reaction (92% yield, 97% ee) .
- Properties : The piperidine moiety introduces basicity, enhancing solubility in acidic environments. The stereoselectivity suggests utility in chiral drug design.
b. 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Structure : Replaces oxadiazole with thiazole and adds triazole and chlorophenyl groups.
- Properties : The thiazole and triazole rings increase nitrogen content, favoring interactions with metal ions or enzymes. Chlorine enhances antimicrobial activity .
Electronic and Structural Properties
生物活性
The compound 3-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 342.37 g/mol. The structure features a pyrazole ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit promising anticancer properties. The mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation, such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
A study highlighted that compounds with the oxadiazole scaffold can inhibit telomerase activity, which is crucial for cancer cell immortality .
Antimicrobial Activity
The compound has shown significant antimicrobial effects against various pathogens. The 1,3,4-oxadiazole derivatives have been documented to possess:
- Antibacterial properties against Gram-positive and Gram-negative bacteria.
- Antifungal activity against common fungal strains.
- Antitubercular effects demonstrated in studies involving Mycobacterium bovis BCG .
The biological activity of 3-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be attributed to several mechanisms:
- Enzyme Inhibition: As mentioned earlier, it inhibits critical enzymes involved in DNA synthesis and cell division.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in microbial cells leading to cell death .
Case Study 1: Anticancer Potential
A recent study evaluated the anticancer efficacy of various oxadiazole derivatives including our compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and colon cancer cells. The compound exhibited IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a comparative study on the antimicrobial activity of oxadiazole derivatives, our compound showed superior effectiveness against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like gentamicin . Molecular docking studies suggested high binding affinity to bacterial target proteins.
Data Tables
| Biological Activity | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 µM |
| HCT116 (colon cancer) | 10 µM | |
| Antibacterial | Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 12 µg/mL | |
| Antifungal | Candida albicans | 6 µg/mL |
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole?
- Methodological Answer : A common approach involves cyclization reactions using hydrazine derivatives. For example, refluxing 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid (7 hours, 45% yield) forms the pyrazole core. Subsequent oxadiazole formation may employ cyclization of intermediate hydrazides with reagents like POCl₃ at elevated temperatures . Alternative routes include Suzuki-Miyaura coupling or nucleophilic substitution for aryl group introduction, though solvent choice (e.g., DME) and catalysts (e.g., Cs₂CO₃) significantly impact efficiency .
Q. How is the compound purified post-synthesis, and what analytical techniques validate its structure?
- Methodological Answer : Purification typically involves silica gel column chromatography followed by recrystallization (ethanol is common). Structural validation uses:
- 1H/13C NMR : Peaks for methoxy groups (δ ~3.8 ppm for –OCH₃) and aromatic protons (δ 6.8–8.2 ppm) confirm substitution patterns .
- HRMS/FTIR : HRMS confirms molecular ion peaks (e.g., [M+H]⁺), while FTIR identifies C=N (~1600 cm⁻¹) and C–O–C (oxadiazole) stretches .
- TLC : Monitors reaction progress (e.g., hexane/ethyl acetate systems) .
Q. What are the key crystallographic parameters for this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl rings) and hydrogen-bonding networks (e.g., O–H⋯N interactions). SHELXL refines structures using riding models for H atoms (U(H) = 1.2–1.5×Ueq(C)) and anisotropic displacement parameters for non-H atoms. Hydrogen bonding data (e.g., D–H⋯A distances) are tabulated for packing analysis .
Advanced Research Questions
Q. How can reaction yields be optimized for low-yielding steps in oxadiazole synthesis?
- Methodological Answer :
- Catalyst Screening : Use Cs₂CO₃ (300 mol%) in DME to enhance nucleophilic substitution efficiency (e.g., 92% yield in iridium-catalyzed amination) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve cyclization kinetics compared to ethanol .
- Temperature Control : Prolonged reflux (6–8 hours) ensures complete hydrazone formation, monitored via TLC .
Q. What strategies resolve discrepancies in crystallographic data, such as twinning or poor refinement metrics?
- Methodological Answer :
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
- Twinning Analysis : Use SHELXD to detect twinning operators and refine using HKLF5 format in SHELXL .
- Hydrogen Bonding Validation : Re-examine difference Fourier maps to confirm H-atom positions, especially for hydroxyl groups .
Q. How can computational methods complement experimental data in studying structure-activity relationships (SAR)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
